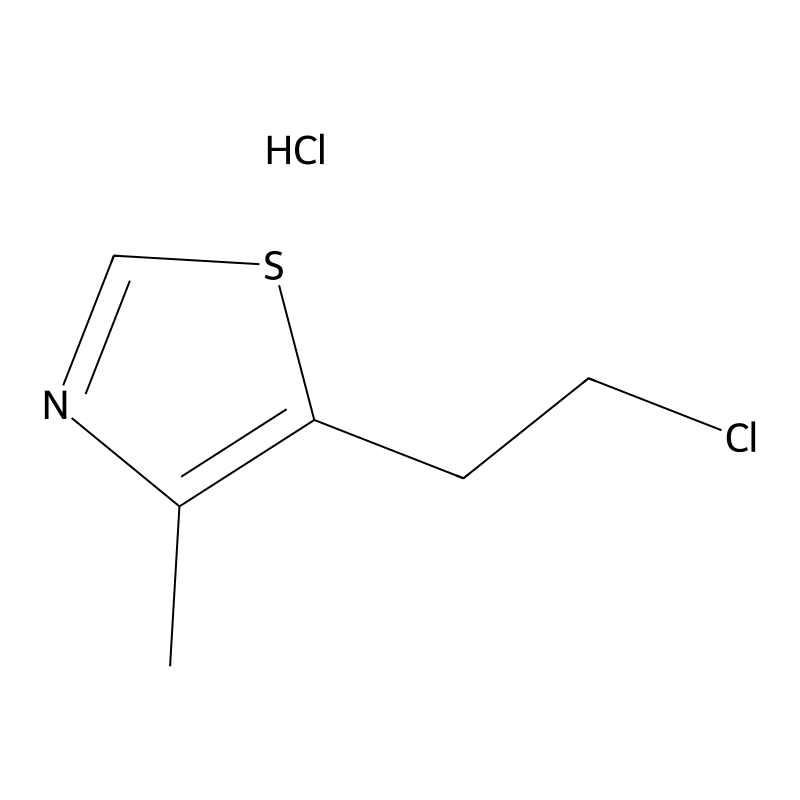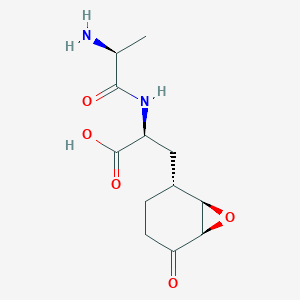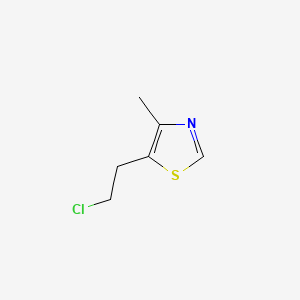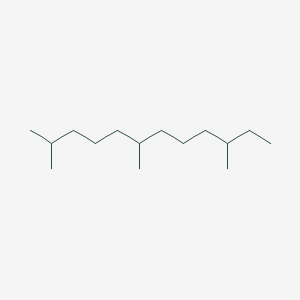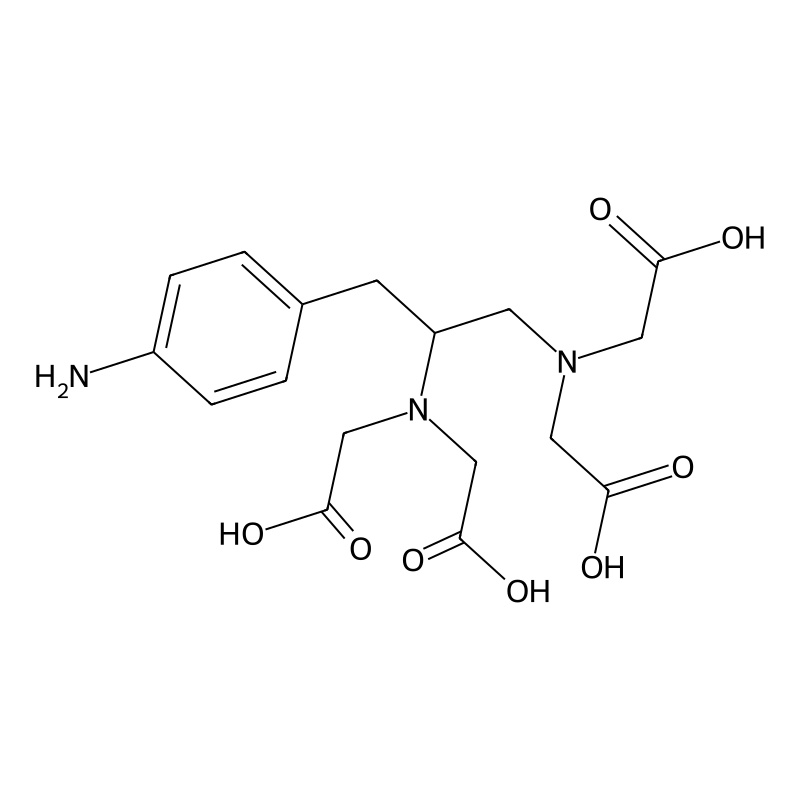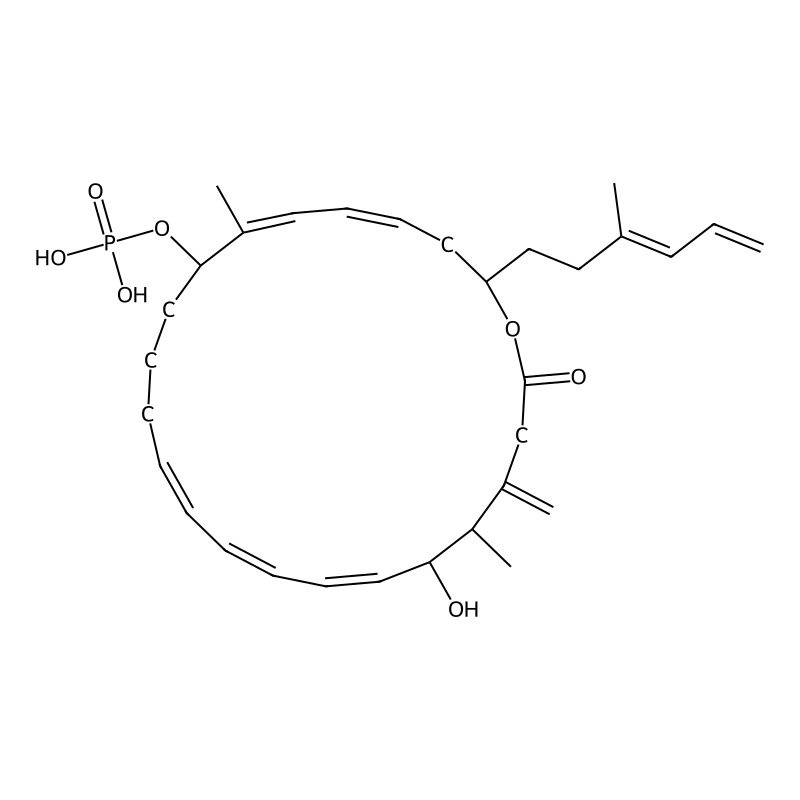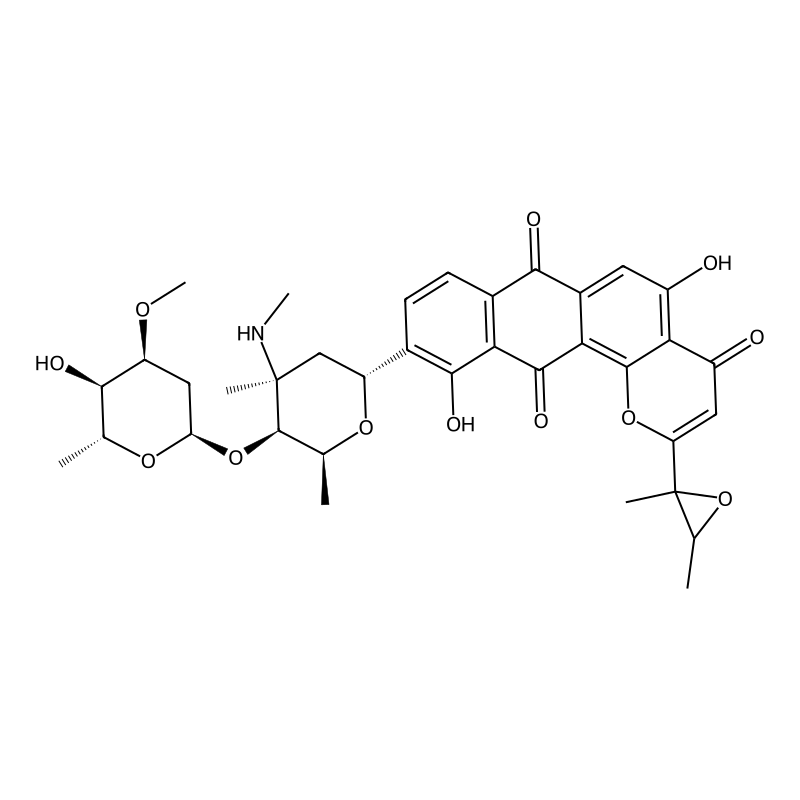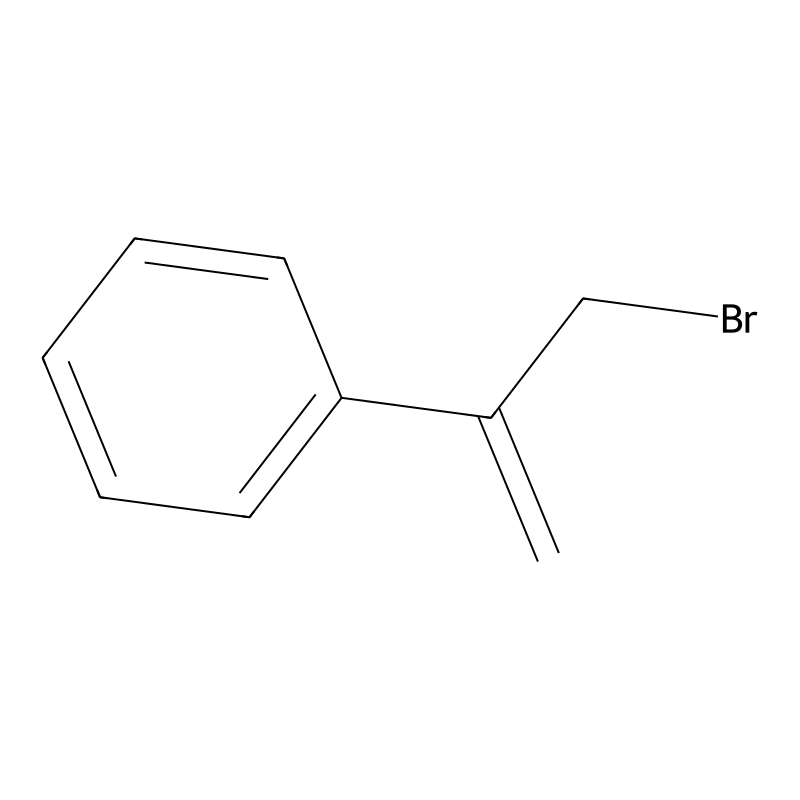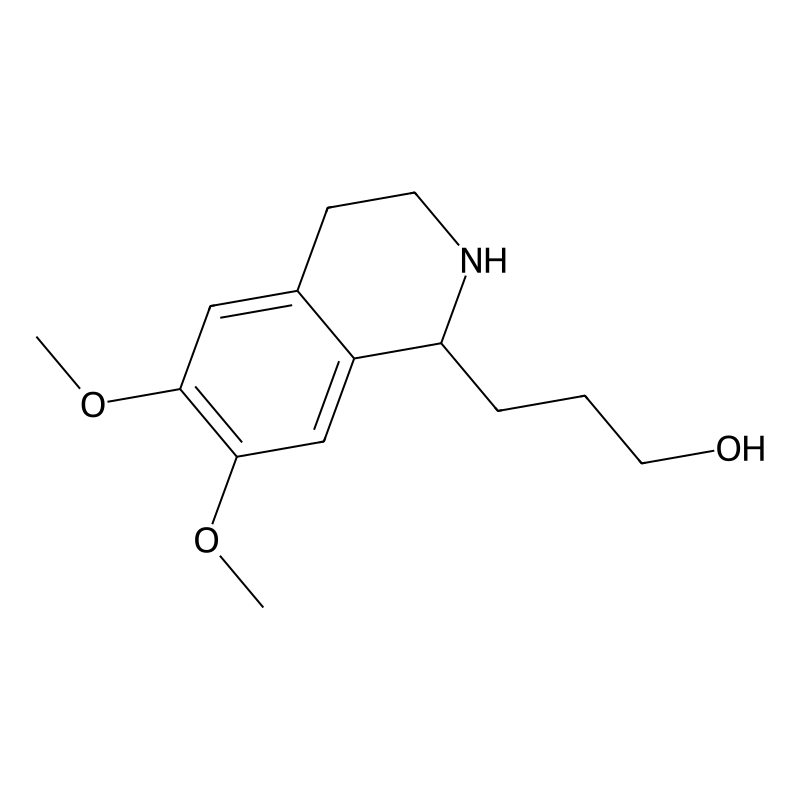2-(2-Chlorophenoxy)butanoyl chloride
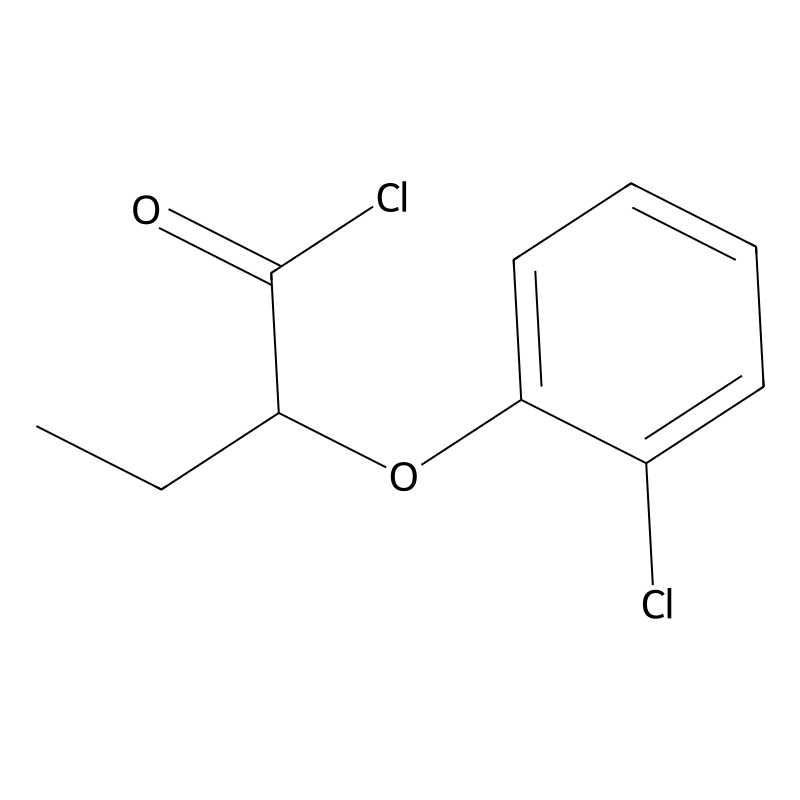
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2-Chlorophenoxy)butanoyl chloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 233.09 g/mol. This compound features a chlorophenoxy group, which contributes to its chemical reactivity and potential biological activity. It is primarily utilized in synthetic organic chemistry, especially in the development of pharmaceuticals and agrochemicals .
There is no current information available on the specific mechanism of action of 2-(2-Chlorophenoxy)butanoyl chloride in any biological systems.
Due to the lack of specific data, it's important to consider the general hazards associated with acyl chlorides:
- Corrosivity: Acyl chlorides can be corrosive to skin, eyes, and respiratory tract.
- Lacrimation: Can cause tearing and irritation to the eyes.
- Toxicity: Limited information exists, but some acyl chlorides can be toxic upon inhalation, ingestion, or skin contact.
- Reactivity: Acyl chlorides can react exothermically (with heat release) with water or alcohols.
- Nucleophilic Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
- Hydrolysis: In the presence of water, 2-(2-Chlorophenoxy)butanoyl chloride can hydrolyze to yield the corresponding carboxylic acid and hydrochloric acid.
- Formation of Anhydrides: It can react with carboxylic acids to form anhydrides, which are useful intermediates in organic synthesis .
Synthesis of 2-(2-Chlorophenoxy)butanoyl chloride can be achieved through several methods:
- Acylation Reaction: The compound can be synthesized by reacting 2-chlorophenol with butyric acid chloride in the presence of a base such as pyridine. This method allows for the formation of the desired acyl chloride.python
# Example reaction2-Chlorophenol + Butyric Acid Chloride → 2-(2-Chlorophenoxy)butanoyl Chloride - Chlorination: Starting from butyric acid, chlorination can be performed to introduce chlorine at the appropriate position, followed by reaction with phenolic compounds.
- Use of Reagents: Employing reagents like thionyl chloride or oxalyl chloride can facilitate the conversion of carboxylic acids to acyl chlorides, aiding in the synthesis process .
2-(2-Chlorophenoxy)butanoyl chloride finds applications primarily in:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Agricultural Chemicals: The compound may be utilized in developing herbicides or plant growth regulators due to its potential biological activity.
- Chemical Research: It is employed in proteomics research and other chemical studies focused on reaction mechanisms and compound interactions .
Several compounds share structural similarities with 2-(2-Chlorophenoxy)butanoyl chloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Chlorophenoxy)butanoyl chloride | Different chlorine position may affect reactivity. | |
| 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride | Bromine substitution alters biological activity. | |
| 4-(Chlorophenoxy)butanoic acid | Contains a carboxylic acid group instead of acyl chloride. |
These compounds illustrate variations in halogen placement and functional groups, which can significantly influence their chemical behavior and biological activity .
